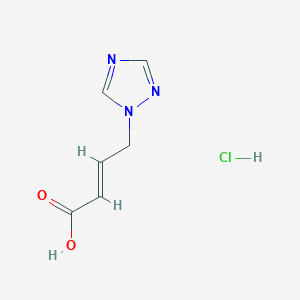
N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide, also known as CTU, is a chemical compound that has been studied for its potential applications in scientific research. Additionally, we will explore potential future directions for research on CTU.
科学研究应用
N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anti-cancer properties in vitro, and has been tested in animal models of cancer. Additionally, N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has been studied for its potential applications in the treatment of other diseases, including neurodegenerative disorders and infectious diseases.
作用机制
The precise mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is not fully understood, but it is believed to act by inhibiting specific enzymes involved in cell growth and proliferation. N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation. Additionally, N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has been shown to inhibit the activity of histone deacetylases, which are involved in gene expression.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide inhibits the growth and proliferation of cancer cells, and induces apoptosis (programmed cell death). Additionally, N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has been shown to inhibit angiogenesis (the formation of new blood vessels), which is important for tumor growth and metastasis. In animal models of cancer, N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has been shown to reduce tumor growth and improve survival rates.
实验室实验的优点和局限性
N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has several advantages for use in lab experiments. It is a highly specific inhibitor of cyclin-dependent kinases and histone deacetylases, which makes it a useful tool for studying these enzymes. Additionally, N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has been shown to have low toxicity in animal models, which makes it a relatively safe compound to use in lab experiments.
However, there are also limitations to the use of N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide in lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. Additionally, it has not been extensively studied in vivo, so its effects in humans are not well understood.
未来方向
There are several potential future directions for research on N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide. One area of interest is the development of more potent and selective inhibitors of cyclin-dependent kinases and histone deacetylases. Additionally, N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide could be studied in combination with other anti-cancer agents to determine if it has synergistic effects. Finally, the potential applications of N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide in the treatment of neurodegenerative disorders and infectious diseases could be further explored.
合成方法
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide involves the reaction of 3-chloro-4-methoxyaniline with thionyl chloride to form 3-chloro-4-methoxyphenyl isocyanate. This isocyanate is then reacted with 2-aminothiazole and p-tolylurea to form N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide. The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has been optimized to produce high yields and purity.
属性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S/c1-12-3-5-13(6-4-12)23-19(27)25-20-24-15(11-29-20)10-18(26)22-14-7-8-17(28-2)16(21)9-14/h3-9,11H,10H2,1-2H3,(H,22,26)(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXWDRXTFHGTKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2568711.png)
![9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2568713.png)
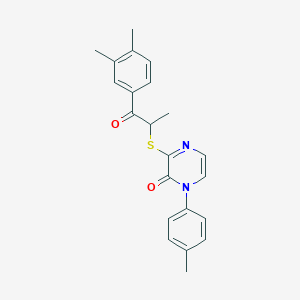
![isopropyl 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetate](/img/structure/B2568716.png)
![(5E)-5-[[3-(2,7-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenylpyrazol-4-yl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2568718.png)
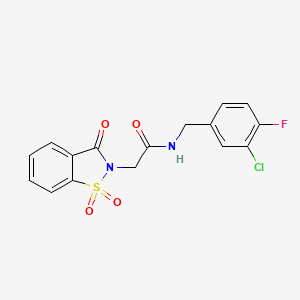
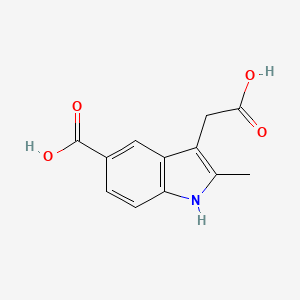
![3-[4-(2-cyclopropyl-1,3-thiazol-4-yl)phenyl]-5-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole](/img/structure/B2568722.png)
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2568724.png)
![3-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)propanamide](/img/structure/B2568725.png)
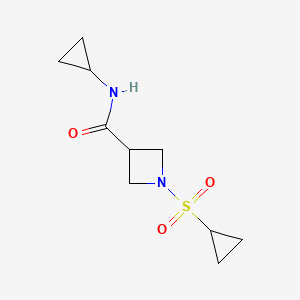
![2-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B2568729.png)

